molecular formula C10H13NO3 B1268101 2-(Tert-butyl)-4-nitrophenol CAS No. 6683-81-4

2-(Tert-butyl)-4-nitrophenol

Cat. No. B1268101
Key on ui cas rn: 6683-81-4
M. Wt: 195.21 g/mol
InChI Key: WPLSSAJHDAQNCO-UHFFFAOYSA-N
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Patent
US09095590B2

Procedure details

To a vigorously stirred solution of 2-tert-butylphenol (10 g, 66.6 mmol) in heptane (67 ml) was added at a fast drip a solution of 70% nitric acid (4.25 ml, 66.6 mmol) diluted with water (4.25 ml). The resulting dark red/brown mixture was stirred vigorously for 2 h. The suspended solid was collected by filtration washed with hexane (300 mL), water (200 mL) and once again with hexane (200 mL) to give a cocoa colored powder that was dried to constant mass (4.65 g, 35.6%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.25 mL
Type
reactant
Reaction Step One
Quantity
67 mL
Type
solvent
Reaction Step One
Name
Quantity
4.25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[N+:12]([O-])([OH:14])=[O:13]>CCCCCCC.O>[C:1]([C:5]1[CH:10]=[C:9]([N+:12]([O-:14])=[O:13])[CH:8]=[CH:7][C:6]=1[OH:11])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Name
Quantity
4.25 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
67 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
4.25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting dark red/brown mixture was stirred vigorously for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspended solid was collected by filtration
WASH
Type
WASH
Details
washed with hexane (300 mL), water (200 mL) and once again with hexane (200 mL)
CUSTOM
Type
CUSTOM
Details
to give a cocoa
CUSTOM
Type
CUSTOM
Details
was dried to constant mass (4.65 g, 35.6%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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